Cas no 2248398-67-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/2248398-67-4x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate
- 2248398-67-4
- EN300-6525558
-
- インチ: 1S/C15H12FNO4/c16-11-7-15(11)5-8(6-15)14(20)21-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-4,8,11H,5-7H2
- InChIKey: PZODXBWSIZSIII-UHFFFAOYSA-N
- ほほえんだ: FC1CC21CC(C(=O)ON1C(C3C=CC=CC=3C1=O)=O)C2
計算された属性
- せいみつぶんしりょう: 289.07503603g/mol
- どういたいしつりょう: 289.07503603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6525558-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 1.0g |
$1543.0 | 2025-03-13 | |
Enamine | EN300-6525558-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 0.1g |
$1357.0 | 2025-03-13 | |
Enamine | EN300-6525558-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 5.0g |
$4475.0 | 2025-03-13 | |
Enamine | EN300-6525558-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 0.25g |
$1420.0 | 2025-03-13 | |
Enamine | EN300-6525558-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 0.05g |
$1296.0 | 2025-03-13 | |
Enamine | EN300-6525558-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 0.5g |
$1482.0 | 2025-03-13 | |
Enamine | EN300-6525558-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 2.5g |
$3025.0 | 2025-03-13 | |
Enamine | EN300-6525558-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate |
2248398-67-4 | 95.0% | 10.0g |
$6635.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate (CAS No. 2248398-67-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate, a compound with the CAS number 2248398-67-4, is a unique and structurally complex molecule that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound is characterized by its distinctive spirocyclic structure and the presence of a fluorine atom, which imparts unique chemical and biological properties.
The spirocyclic framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate provides a rigid and conformationally constrained structure, which can be advantageous in the design of bioactive molecules. The isoindole moiety, known for its involvement in various biological processes, further enhances the compound's potential for therapeutic applications. The fluorine atom, on the other hand, can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity to target proteins.
Recent studies have explored the synthetic routes to prepare 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate. One notable approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic core efficiently. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce the fluorine atom at specific positions within the molecule. These synthetic methods not only provide high yields but also allow for the preparation of structurally diverse analogs, which can be screened for their biological activities.
In terms of biological activity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent inhibitory activity against certain enzymes involved in signal transduction pathways. Specifically, it has been found to inhibit kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.
The potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate are being actively investigated in various disease models. For example, its ability to modulate kinase activity suggests that it could be a valuable lead compound for the development of drugs targeting cancer and inflammatory diseases. Additionally, preliminary studies have explored its effects on neurodegenerative disorders by evaluating its impact on neuronal survival and function.
Beyond its direct biological effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate has also been studied as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for probing protein-protein interactions and understanding the molecular mechanisms underlying various biological processes. By using this compound as a probe, researchers can gain insights into the functional roles of specific proteins and pathways.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-fluorospiro[2.3]hexane-5-carboxylate (CAS No. 2248398-67-4) is a fascinating molecule with a rich structural profile and promising biological activities. Its potential applications in drug discovery and chemical biology research highlight its importance in advancing our understanding of complex biological systems and developing new therapeutic strategies. Ongoing research is expected to uncover more about this compound's properties and expand its utility in various scientific and medical fields.
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